Ro 09-0680
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ro 09-0680 is a chemical compound with the molecular formula C18H16O2. It is also known by other names such as 8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione. This compound has been identified in traditional Chinese medicine formulations and has shown potential in various scientific research applications .
Preparation Methods
The synthetic routes and reaction conditions for Ro 09-0680 are not explicitly detailed in the available literature. it is typically synthesized through organic synthesis methods involving the appropriate starting materials and reagents . Industrial production methods would likely involve similar organic synthesis techniques, scaled up for larger production volumes.
Chemical Reactions Analysis
Ro 09-0680 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ro 09-0680 has been identified in traditional Chinese medicine formulations and has shown potential in various scientific research applications . It has been found to have neuroprotective effects by reducing apoptosis in Aβ 1-42-stimulated SH-SY5Y cells . Additionally, it has been shown to influence the complement and coagulation cascades pathway by affecting the target gene F7 . This compound is also being studied for its potential use in the treatment of hyperlipidemia .
Mechanism of Action
The exact mechanism of action for Ro 09-0680 is not explicitly stated in the sources. molecular docking results have shown that it has strong binding activity with PTGS2, which may be a potential target for the treatment of Alzheimer’s disease . It can also influence the complement and coagulation cascades pathway by affecting the target gene F7 .
Comparison with Similar Compounds
Properties
CAS No. |
87112-49-0 |
---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
8-methyl-2-propan-2-ylphenanthrene-3,4-dione |
InChI |
InChI=1S/C18H16O2/c1-10(2)15-9-12-7-8-13-11(3)5-4-6-14(13)16(12)18(20)17(15)19/h4-10H,1-3H3 |
InChI Key |
SLTQYODWMZBDPJ-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C(=C3)C(C)C |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C(=C3)C(C)C |
Appearance |
Solid powder |
Key on ui other cas no. |
87112-49-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ro 09-0680; Ro 09 0680; Ro-09-0680. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.